molecular formula C8H11N3O B2893471 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one CAS No. 2243507-13-1

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

Cat. No.: B2893471
CAS No.: 2243507-13-1
M. Wt: 165.196
InChI Key: ZLRSQSZCUXGZCL-UHFFFAOYSA-N
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Description

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one (CAS 2243507-13-1) is a chemical compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . It features a fused bicyclic system combining a pyrrole ring with a partially saturated azepinone ring, presenting a versatile scaffold for synthetic and medicinal chemistry research. The presence of both an amino group and a carbonyl group on this unique structure makes it a valuable building block for the synthesis of more complex nitrogen-containing heterocycles . Researchers can utilize this compound as a core template to develop novel molecular entities. The pyrrolo[2,3-c]azepine core is of significant interest in drug discovery, as related structural classes, such as pyrrolo[2,3-d]pyrimidines, have demonstrated notable biological activities, including antitumor properties . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-2-4-11-8(12)7-5(6)1-3-10-7/h1,3,6,10H,2,4,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRSQSZCUXGZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one can be achieved through several synthetic routes. One common method involves the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in the presence of potassium carbonate (K2CO3) and acetonitrile (MeCN) under reflux conditions . This reaction typically yields the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the compound, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine

This compound replaces the azepinone ring with a pyridine ring, eliminating the ketone oxygen. The absence of the 8-one group reduces polarity and alters pharmacokinetic properties, rendering it less bioactive in kinase assays compared to debromohymenialdisine .

Pyrrolo[3,2-c]azepin-4-one

A regioisomer of debromohymenialdisine, this derivative forms via alternative cyclization pathways during synthesis (e.g., Au(III)-catalyzed intramolecular reactions). The shifted ring fusion alters electronic properties and reduces affinity for MAPK pathway targets .

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives

These compounds, though structurally distinct (pyridazine vs. azepinone), also act as Bcl-xL inhibitors. Unlike debromohymenialdisine, they exhibit pro-apoptotic activity in cancer cells via Bcl-xL protein inhibition rather than kinase modulation .

Tiaramide (Anti-Inflammatory Agent)

Tiaramide (2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester) shares a tetrahydroheterocyclic scaffold but lacks the imidazolone moiety. Its anti-inflammatory activity stems from COX-2 inhibition, contrasting with debromohymenialdisine’s kinase-targeted mechanism .

Key Research Findings

  • Synthetic Methods : Debromohymenialdisine is synthesized via cyclization of pyrrolecarboxamides using Au(III) catalysts, though competing pathways may yield regioisomers .
  • Structure-Activity Relationship (SAR): The 2-aminoimidazol-4-one group is critical for kinase inhibition, as its removal abolishes activity. Bromination at position 2 enhances potency but reduces metabolic stability .
  • Ecological Role : Marine sponges produce debromohymenialdisine as a defensive metabolite against predators, while its brominated analogue (hymenialdisine) may serve a similar role in high-bromine environments .

Biological Activity

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one is a heterocyclic organic compound with a distinctive pyrroloazepine structure. Its molecular formula is C8H11N3OC_8H_{11}N_3O with a molecular weight of approximately 176.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist at serotonin receptors and alpha-1 adrenergic receptors, suggesting applications in treating anxiety and depression-related conditions .

Chemical Structure and Properties

The structure of this compound features:

  • Amino group at the 4-position
  • Carbonyl group at the 8-position
  • Fused ring system comprising pyrrole and azepine moieties

This unique arrangement allows for various chemical reactivities and interactions with biological targets.

1. Receptor Interactions

Research indicates that this compound selectively binds to various receptors:

  • 5-HT2 Receptors : Antagonistic activity suggests potential in treating mood disorders by modulating serotonin levels.
  • Alpha-1 Adrenergic Receptors : Implications for cardiovascular effects and potential therapeutic applications in hypertension .

2. Anti-HIV Activity

Some derivatives of this compound have demonstrated anti-HIV properties. Studies show that modifications to the core structure can enhance antiviral efficacy, highlighting the importance of structure-activity relationships in drug development .

3. Anticancer Potential

Preliminary investigations indicate that this compound and its derivatives may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions that form the fused ring structure.
  • Functional group modifications to enhance biological activity.

These synthetic pathways allow for the generation of various derivatives with tailored biological profiles .

Case Studies and Research Findings

StudyFindings
Akhtar et al. (2022)Evaluated derivatives for anti-inflammatory activity; some showed significant inhibition comparable to standard drugs .
Sivaramakarthikeyan et al. (2020)Reported on the anti-inflammatory effects of related compounds; highlighted the importance of substituents on biological activity .
Recent In Vitro StudiesInvestigated antiproliferative effects against human tumor cell lines; many derivatives exhibited notable GI50 values .

Q & A

Q. What are the primary synthetic routes for 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one?

A key method involves catalytic intramolecular cyclization of alkyne-substituted pyrrolecarboxamides. For example, Au(III) complexes are effective catalysts for forming the seven-membered azepinone ring via a 7-endo-dig process. However, competing pathways may yield alternative products, necessitating careful optimization of reaction conditions (e.g., solvent, temperature, catalyst loading). Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) is commonly employed .

Q. How is structural characterization of this compound performed?

X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the Z-configuration of the imidazol-4-ylidene moiety. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm regiochemistry, with key signals observed at δ ~6.5–7.5 ppm (pyrrole protons) and δ ~2.5–3.5 ppm (tetrahydroazepine protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₁N₅O₂, MW 245.237) .

Q. What are the common impurities or byproducts during synthesis?

Competing cyclization pathways can produce regioisomers such as pyrrolo[3,2-c]azepin-4-one. Additionally, brominated analogs (e.g., 2-bromo derivatives) may arise if bromine-containing precursors are used. Rigorous analytical monitoring (TLC, HPLC) is recommended to identify and isolate target products .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyclization?

The choice of catalyst and solvent polarity significantly impacts product distribution. Au(III) catalysts favor 7-endo-dig cyclization to form pyrrolo[2,3-c]azepin-8-one, while other transition metals (e.g., Pd) may promote alternative pathways. Computational studies (DFT) can predict transition-state energies to optimize conditions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 30–70%) often stem from variations in catalyst activation or competing side reactions. Reproducibility can be improved by standardizing substrate purity and reaction atmosphere (inert gas vs. air). Kinetic studies under controlled conditions are advised to identify rate-limiting steps .

Q. How does the compound compare to its brominated analog, hymenialdisine, in bioactivity studies?

Hymenialdisine (2-bromo derivative) exhibits enhanced kinase inhibition due to bromine’s electron-withdrawing effects, which stabilize ligand-receptor interactions. Comparative assays (e.g., IC₅₀ measurements against CDK2 or GSK-3β) reveal structure-activity relationships (SARs). Computational docking studies further elucidate binding affinity differences .

Q. What strategies are employed to enhance solubility for pharmacological testing?

Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvent systems (DMSO/PBS) or nanoformulation techniques (liposomes) are used in vitro. For in vivo studies, prodrug approaches (e.g., esterification of the lactam oxygen) enhance bioavailability .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C monitor degradation via HPLC. The lactam ring is prone to hydrolysis under acidic conditions, necessitating pH-sensitive delivery systems for therapeutic applications .

Methodological Recommendations

  • Synthetic Optimization: Use Au(III) catalysts (e.g., AuCl₃) in anhydrous THF at 60°C for 12 hours to maximize pyrrolo[2,3-c]azepin-8-one yield .
  • Analytical Validation: Combine X-ray crystallography with 2D NMR (COSY, HSQC) to resolve structural ambiguities .
  • Bioactivity Profiling: Employ kinase inhibition panels and molecular dynamics simulations to compare analogs .

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